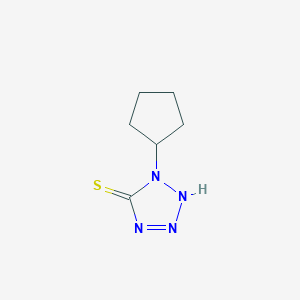

1-Cyclopentyl-1H-tetrazole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentyl-1H-tetrazole-5-thiol is a heterocyclic compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is part of the tetrazole family, which is known for its diverse biological and chemical properties . Tetrazoles are nitrogen-rich heterocycles that exhibit both electron-donating and electron-withdrawing properties, making them valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with triethyl orthoformate and sodium azide . This reaction typically requires a catalyst such as Yb(OTf)3 and proceeds under mild conditions . Another method involves the use of powerful diazotizing reagents like FSO2N3, which enable the transformation of amidines and guanidines into tetrazole derivatives in an aqueous environment .

Industrial Production Methods

Industrial production of this compound often involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This method is advantageous due to its broad scope, allowing for the use of various aromatic and aliphatic nitriles . Additionally, microwave-accelerated methods have been developed to convert nitriles into tetrazoles efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopentyl-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide or hydrogen sulfide.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions . These reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, sulfides, and various substituted tetrazole derivatives . These products have significant applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

1-Cyclopentyl-1H-tetrazole-5-thiol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Cyclopentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This property enhances its ability to penetrate cell membranes and interact with specific receptors . The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1-Cyclopentyl-1H-tetrazole-5-thiol include:

1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.

1-Cyclopropyl-5H-tetrazole: Used in the design of energetic coordination compounds.

1-Cyclobutyl-5H-tetrazole: Another tetrazole derivative used in coordination chemistry.

Uniqueness

This compound is unique due to its specific cyclopentyl substitution, which imparts distinct steric and electronic properties . This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Activité Biologique

1-Cyclopentyl-1H-tetrazole-5-thiol is a heterocyclic compound characterized by its unique tetrazole ring structure, which consists of four nitrogen atoms and one carbon atom, and a thiol (-SH) group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C₆H₁₀N₄S

- Molecular Weight : 170.24 g/mol

The presence of the cyclopentyl group and the thiol functionality contributes to the compound's reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Notably, the tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic these acids in biological processes. This property enhances its ability to interact with enzymes and receptors, modulating their activity effectively.

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Activity : Research indicates that it possesses antifungal properties, potentially useful in treating fungal infections.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that are still under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibits growth of common fungal pathogens | |

| Antitumor | Shows promise in reducing tumor cell viability in vitro |

Case Study: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:

- Drug Development : Its bioisosteric properties allow it to replace carboxylic acid groups in drug molecules, potentially enhancing their pharmacological profiles.

- Proteomics Research : The compound is utilized in proteomics for studying protein interactions and functions, aiding in the identification of novel therapeutic targets.

Propriétés

IUPAC Name |

1-cyclopentyl-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKFYVPOKBWZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.